molecular formula C12H15NO4 B13437412 N-Acetyl-D-serine Phenylmethyl Ester

N-Acetyl-D-serine Phenylmethyl Ester

Cat. No.: B13437412
M. Wt: 237.25 g/mol
InChI Key: NKIMTFPMRRWKQN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-serine Phenylmethyl Ester: is a chemical compound used as an intermediate in the synthesis of various functionalized amino acids and amino amides. It is known for its role in the preparation of N-Acetyl-O-methyl-D-serine, which has applications in anticonvulsant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-D-serine Phenylmethyl Ester involves the acetylation of D-serine followed by esterification with phenylmethyl alcohol. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the resolution of racemic mixtures. This process often employs microbial enzymes such as serine proteinase to selectively convert the desired isomer, followed by separation and purification steps .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-serine Phenylmethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-D-serine Phenylmethyl Ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential anticonvulsant properties and other therapeutic uses.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Acetyl-D-serine Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing biochemical reactions. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

  • N-Acetyl-L-serine Phenylmethyl Ester
  • N-Acetyl-D-phenylalanine Methyl Ester
  • N-Acetyl-D-phenylglycine

Comparison: N-Acetyl-D-serine Phenylmethyl Ester is unique due to its specific configuration and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a unique role in the synthesis of N-Acetyl-O-methyl-D-serine and its applications in anticonvulsant activities .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

benzyl (2R)-2-acetamido-3-hydroxypropanoate

InChI

InChI=1S/C12H15NO4/c1-9(15)13-11(7-14)12(16)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-8H2,1H3,(H,13,15)/t11-/m1/s1

InChI Key

NKIMTFPMRRWKQN-LLVKDONJSA-N

Isomeric SMILES

CC(=O)N[C@H](CO)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.